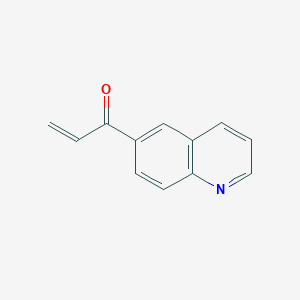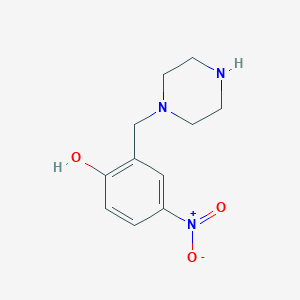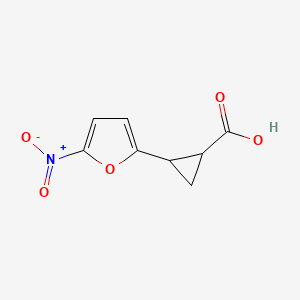
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of nitrofurans, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid typically involves the nitration of furan derivatives followed by cyclopropanation and carboxylation. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then undergo cyclopropanation using diazomethane or similar reagents, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (chlorine, bromine) or alkyl halides in the presence of Lewis acids.
Major Products Formed
Oxidation: Various nitrofuran derivatives with different oxidation states.
Reduction: Amino-substituted cyclopropane carboxylic acids.
Substitution: Halogenated or alkylated nitrofuran derivatives.
Applications De Recherche Scientifique
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid involves the interaction of the nitrofuran moiety with biological targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components such as DNA, proteins, and enzymes, leading to antimicrobial effects . The cyclopropane ring and carboxylic acid group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitrofuran-2-carboxylic acid: Similar structure but lacks the cyclopropane ring.
2-(5-Nitrofuran-2-yl)acetic acid: Similar structure but has an acetic acid group instead of a cyclopropane carboxylic acid group.
2-(5-Nitrofuran-2-yl)propanoic acid: Similar structure but has a propanoic acid group.
Uniqueness
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the cyclopropane ring, which can impart different steric and electronic properties compared to other nitrofuran derivatives
Propriétés
Formule moléculaire |
C8H7NO5 |
|---|---|
Poids moléculaire |
197.14 g/mol |
Nom IUPAC |
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H7NO5/c10-8(11)5-3-4(5)6-1-2-7(14-6)9(12)13/h1-2,4-5H,3H2,(H,10,11) |
Clé InChI |
KPGKZNAKLSPNTG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(=O)O)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


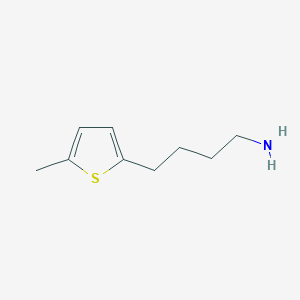
![Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride](/img/structure/B13586276.png)
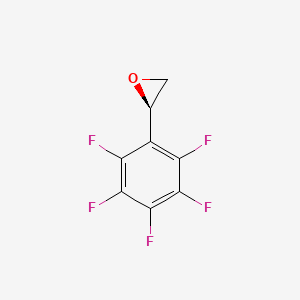
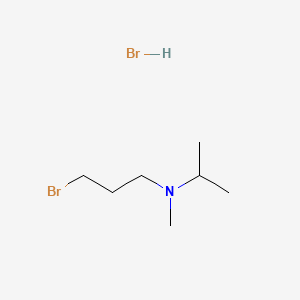

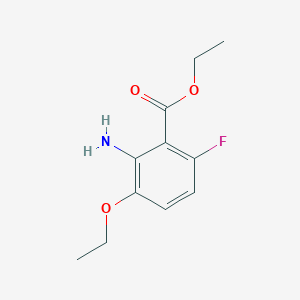
![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13586317.png)
![1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)

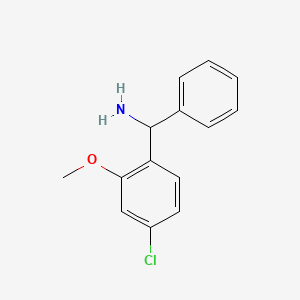
![5,6-dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13586345.png)
